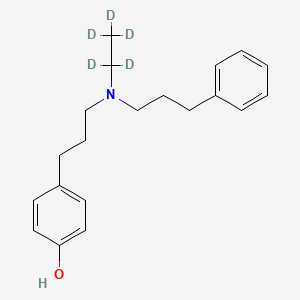
Indole-3-butyric Acid-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole-3-butyric Acid-d4 is a deuterated form of Indole-3-butyric Acid, a synthetic plant hormone in the auxin family. It is widely used in plant biology and agriculture to promote root formation and growth. The deuterated version, this compound, is particularly useful in scientific research due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indole-3-butyric Acid-d4 typically involves the deuteration of Indole-3-butyric Acid. One common method is the acid-catalyzed hydrogen-deuterium exchange. This process involves treating Indole-3-butyric Acid with deuterated reagents such as deuterium oxide (D2O) and deuterated methanol (CD3OD) in the presence of a strong acid like deuterated sulfuric acid (D2SO4). The reaction is carried out at elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The deuterated reagents are often recycled to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Indole-3-butyric Acid-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form Indole-3-acetic Acid-d4, another important plant hormone.
Reduction: It can be reduced to form Indole-3-butanol-d4.
Substitution: It can undergo substitution reactions where the butyric acid side chain is modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various alkylating agents and catalysts are employed depending on the desired substitution.
Major Products
Oxidation: Indole-3-acetic Acid-d4
Reduction: Indole-3-butanol-d4
Substitution: Various substituted indole derivatives
Scientific Research Applications
Indole-3-butyric Acid-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the biosynthesis and degradation pathways of auxins.
Biology: Helps in studying the role of auxins in plant growth and development.
Medicine: Investigated for its potential role in promoting wound healing and tissue regeneration.
Industry: Used in agriculture to enhance root formation and improve crop yields
Mechanism of Action
Indole-3-butyric Acid-d4 exerts its effects by mimicking natural auxins in plants. It binds to auxin receptors in plant cells, triggering a cascade of signaling events that lead to cell elongation, division, and differentiation. The compound is also converted to Indole-3-acetic Acid-d4 through a process similar to β-oxidation of fatty acids, which further enhances its activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic Acid-d4: Another deuterated auxin with similar functions but different metabolic pathways.
Indole-3-propionic Acid-d4: A related compound with distinct biological activities.
Indole-3-acetonitrile-d4: Known for its role in plant defense mechanisms.
Uniqueness
Indole-3-butyric Acid-d4 is unique due to its specific role in promoting root formation and its stable isotope labeling, which makes it invaluable for detailed metabolic studies. Its conversion to Indole-3-acetic Acid-d4 also adds to its versatility and effectiveness in various applications .
Properties
CAS No. |
1216408-71-7 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
207.265 |
IUPAC Name |
3,3,4,4-tetradeuterio-4-(1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C12H13NO2/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4,7H2,(H,14,15)/i3D2,4D2 |
InChI Key |
JTEDVYBZBROSJT-KHORGVISSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)O |
Synonyms |
1H-Indole-3-butanoic Acid-d4; 3-Indolyl-γ-butyric Acid-d4; 3-Indolylbutyric Αcid-d4; 4-(1H-Indol-3-yl)butanoic Αcid-d4; 4-(1H-Indol-3-yl)butyric Αcid-d4; 4-(3-Indolyl)butanoic Αcid-d4; 4-(Indol-3-yl)butyric Αcid-d4; Clonex-d4; Oxyberon-d4; Rootex-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



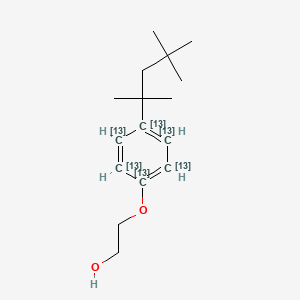

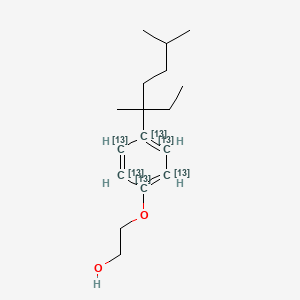
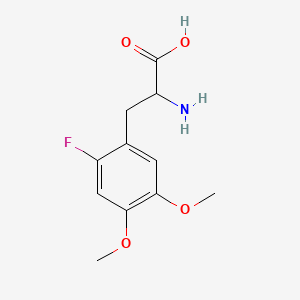
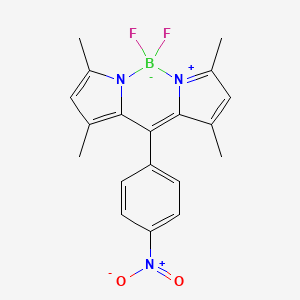

![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565149.png)
![2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565151.png)
![2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565156.png)
